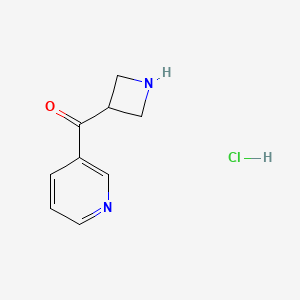

Azetidin-3-yl(pyridin-3-yl)methanone hydrochloride

Description

Azetidin-3-yl(pyridin-3-yl)methanone hydrochloride is a nitrogen-containing heterocyclic compound composed of an azetidine ring (a four-membered saturated ring with one nitrogen atom) linked via a ketone group to a pyridine ring (a six-membered aromatic ring with one nitrogen atom). The hydrochloride salt form enhances its solubility, making it more suitable for pharmaceutical and biochemical applications.

Key Properties (Based on Dihydrochloride Form):

Properties

IUPAC Name |

azetidin-3-yl(pyridin-3-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O.ClH/c12-9(8-5-11-6-8)7-2-1-3-10-4-7;/h1-4,8,11H,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNDDKPNBFDLVTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C(=O)C2=CN=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of Pyridin-3-yl Methanone Intermediate

- The pyridin-3-carboxylic acid is converted to its acid chloride using reagents such as thionyl chloride or oxalyl chloride under anhydrous conditions.

- The acid chloride is then reacted with azetidine or an azetidin-3-yl derivative in the presence of a base (e.g., pyridine) to promote nucleophilic acyl substitution, yielding the methanone linkage.

Azetidine Functionalization and Coupling

- Azetidine ring functionalization is often achieved using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) to facilitate amide bond formation.

- Reaction solvents such as DMF (dimethylformamide) or THF (tetrahydrofuran) are preferred for their ability to dissolve both reactants and maintain reaction homogeneity.

- Temperature control is critical, with optimal ranges between 60–80°C for ring formation and coupling steps to maximize yield and minimize side reactions.

Conversion to Hydrochloride Salt

- The free base form of Azetidin-3-yl(pyridin-3-yl)methanone is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or isopropanol) to form the hydrochloride salt.

- This step improves compound stability, crystallinity, and facilitates purification.

Optimization Parameters and Reaction Conditions

| Parameter | Optimal Range / Conditions | Notes |

|---|---|---|

| Temperature | 60–80°C (for oxadiazole/azetidine coupling) | Controlled heating improves reaction kinetics |

| Solvent | DMF, THF | Good solubility for reactants and intermediates |

| Catalyst/Base | Pyridine, Triethylamine | Acts as acid scavenger and promotes acylation |

| Coupling Agents | EDC, HOBt | Enhances amide bond formation efficiency |

| Purification | Column chromatography, recrystallization | Silica gel with ethyl acetate/hexane; ethanol/water for recrystallization |

| Reaction Time | 3–5 hours (coupling), variable for ring formation | Monitored by TLC and HPLC for completeness |

Purification and Analytical Techniques

- Purification : Column chromatography on silica gel using ethyl acetate/hexane mixtures followed by recrystallization from ethanol/water achieves >95% purity.

- Analytical Monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and purity.

- Structural Confirmation :

- NMR Spectroscopy : ^1H and ^13C NMR confirm the presence and connectivity of azetidine and pyridine rings.

- Mass Spectrometry : High-resolution electrospray ionization mass spectrometry (ESI-MS) verifies molecular weight (~352.13 g/mol for related compounds).

- X-ray Crystallography : Used to confirm stereochemistry and spatial arrangement of substituents on the azetidine ring.

Example Synthetic Procedure (Summarized)

| Step | Procedure Description | Conditions | Yield / Notes |

|---|---|---|---|

| 1 | Formation of pyridin-3-carbonyl chloride from pyridin-3-carboxylic acid | Reflux with SOCl2 or oxalyl chloride | Quantitative |

| 2 | Coupling of acid chloride with azetidine in presence of pyridine or triethylamine | DMF or THF, 60–80°C, 3–5 hours | ~70–85% yield |

| 3 | Purification by column chromatography and recrystallization | Silica gel, ethyl acetate/hexane; ethanol/water | >95% purity |

| 4 | Formation of hydrochloride salt by treatment with HCl | Room temperature, ethanol solvent | Crystalline hydrochloride obtained |

Industrial and Scale-Up Considerations

- Industrial synthesis may utilize continuous flow chemistry to improve reaction control and scalability.

- Use of automated synthesis platforms can enhance reproducibility and reduce batch-to-batch variability.

- Optimization focuses on minimizing solvent use, reaction time, and maximizing yield while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

Azetidin-3-yl(pyridin-3-yl)methanone hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms or other functional groups.

Substitution: The azetidine and pyridine rings can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like THF or DMF, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Medicinal Chemistry

Azetidin-3-yl(pyridin-3-yl)methanone hydrochloride has garnered attention for its potential therapeutic applications:

- Antimicrobial Activity : Research indicates that compounds containing azetidine and pyridine structures can exhibit antimicrobial properties, making them candidates for developing new antibiotics.

- Neuropharmacology : The compound may interact with neurotransmitter systems, influencing cognitive functions and mood regulation. Studies suggest its potential role in treating neurodegenerative diseases.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

- Synthesis of Heterocycles : It is utilized in the preparation of various heterocyclic amino acid derivatives and polysubstituted furans, which are important intermediates in the synthesis of biologically active compounds .

- Polymer Production : The compound is also employed in the production of polymers and other materials, showcasing its utility beyond pharmaceuticals.

Case Studies

Mechanism of Action

The mechanism by which azetidin-3-yl(pyridin-3-yl)methanone hydrochloride exerts its effects involves its interaction with specific molecular targets. The azetidine ring’s strain-driven reactivity allows it to participate in various chemical reactions, while the pyridine ring can engage in π-π interactions and hydrogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing biological pathways and processes .

Comparison with Similar Compounds

Structural and Functional Insights:

Azetidin vs. Pyrrolidin/Morpholinyl Substitution: Replacing the pyridine ring in the target compound with a pyrrolidin ring (a five-membered saturated nitrogen ring) reduces molecular weight (188.66 g/mol vs. The morpholinyl-substituted analog (C₁₁H₁₇ClN₄O₂) introduces a bicyclic pyrazolo-pyridine system, increasing molecular weight (272.73 g/mol) and rigidity, which may influence solubility and metabolic stability .

Pyridine vs. Indole Substituents :

- The indole-containing analog (C₂₀H₁₉ClFN₃O) incorporates a bulky fluoropentyl-indole group, significantly increasing molecular weight (380.84 g/mol) and hydrophobicity. Such modifications are common in compounds targeting lipid-rich environments or specific enzyme pockets .

Hydrochloride Salt Prevalence: All listed compounds are hydrochloride salts, emphasizing the importance of enhanced aqueous solubility for pharmaceutical applications. The dihydrochloride form of the target compound (C₉H₁₂Cl₂N₂O) suggests higher polarity compared to mono-hydrochloride analogs .

Research Findings and Implications

- Synthetic Utility: Azetidin-3-yl(pyridin-3-yl)methanone derivatives are likely synthesized via ketone coupling reactions between azetidine and pyridine precursors, a method shared with structurally related compounds (e.g., and ) .

- Physicochemical Trade-offs : Increasing molecular weight and hydrophobicity (e.g., indole analogs) may improve membrane permeability but reduce solubility, underscoring the need for balanced design in drug development .

Biological Activity

Azetidin-3-yl(pyridin-3-yl)methanone hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the various aspects of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Overview of Biological Activity

Research indicates that azetidin-3-yl(pyridin-3-yl)methanone hydrochloride exhibits several biological activities, particularly in neuropharmacology, antimicrobial effects, and potential anticancer properties. The compound's unique structure allows it to interact with various molecular targets, influencing numerous biological pathways.

Key Biological Activities:

- Neuropharmacological Effects: Studies suggest that this compound may influence neurotransmitter systems, potentially affecting cognitive functions and mood regulation.

- Antimicrobial Properties: Azetidinone and pyridine derivatives have demonstrated antimicrobial activity against various pathogens.

- Anticancer Potential: Ongoing research is exploring the compound's ability to inhibit cancer cell proliferation and induce apoptosis in specific cancer types.

The mechanisms through which azetidin-3-yl(pyridin-3-yl)methanone hydrochloride exerts its biological effects are primarily linked to its interactions with enzymes and receptors. The azetidine ring structure can modulate the activity of specific enzymes, while the pyridinyl group enhances binding affinity to molecular targets.

Mechanisms include:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation: It has been shown to interact with neurotransmitter receptors, which can affect synaptic transmission and neuronal excitability .

Comparative Analysis with Similar Compounds

To better understand the unique properties of azetidin-3-yl(pyridin-3-yl)methanone hydrochloride, a comparison with related compounds is beneficial. Below is a summary table highlighting key features and biological activities:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Azetidin-3-yl(phenyl)methanone hydrochloride | Azetidine + Phenyl group | Antidepressant effects | Stronger affinity for serotonin receptors |

| 4-(Azetidin-3-yl)pyridine dihydrochloride | Azetidine + Pyridine | Neuroprotective | Enhanced solubility due to dihydrochloride form |

| Azetidin-3-yl(pyridin-3-yl)methanone hydrochloride | Azetidine + Pyridine | Antimicrobial & Neuropharmacological | Unique structural combination conferring distinct activities |

Case Studies and Research Findings

Numerous studies have investigated the biological activity of azetidin-3-yl(pyridin-3-yl)methanone hydrochloride:

- Neuropharmacology Study: A study evaluated the compound's effect on neurotransmitter systems, revealing that it may enhance cognitive functions through modulation of glutamate release .

- Antimicrobial Study: Research demonstrated that azetidinone derivatives exhibit significant antimicrobial activity against pathogens like Bacillus cereus at concentrations as low as 100 µg/mL .

- Anticancer Activity: In vitro studies indicated that this compound could inhibit cancer cell proliferation in specific lines, suggesting potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for Azetidin-3-yl(pyridin-3-yl)methanone hydrochloride, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via coupling reactions between azetidine and pyridine derivatives. Key steps include cyclization of azetidine precursors (e.g., azetidin-3-ylmethanol) and subsequent functionalization with pyridinyl groups. Optimization involves adjusting reaction parameters such as solvent polarity (e.g., dichloromethane vs. THF), temperature (0–25°C), and catalysts (e.g., palladium catalysts for cross-coupling) . Purification via recrystallization or column chromatography is critical to achieving high yields (>85%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : Assess purity (>98%) using C18 columns with mobile phases like acetonitrile/water (0.1% TFA) .

- NMR Spectroscopy : Confirm structure via 1H/13C NMR (e.g., pyridinyl protons at δ 8.1–8.5 ppm; azetidinyl signals at δ 3.5–4.5 ppm) .

- X-ray Crystallography : Resolve stereochemistry using SHELX software for refinement, leveraging high-resolution data (<1.0 Å) .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility (>38.9 mg/mL in water), making it suitable for in vitro assays. For organic-phase reactions, dimethyl sulfoxide (DMSO) or methanol (68.4 mg/mL) are preferred solvents. Pre-solubilization in DMSO followed by dilution in buffer is recommended for biological studies to avoid precipitation .

Q. What safety protocols are essential for handling Azetidin-3-yl(pyridin-3-yl)methanone hydrochloride?

- Methodological Answer : Use PPE (gloves, lab coat) and work in a fume hood. In case of skin contact, rinse immediately with water (15 min). For spills, neutralize with inert absorbents. Store at 2–8°C in airtight containers to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between predicted and observed reactivity of this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations to predict reaction pathways (e.g., nucleophilic attack on the azetidine ring). Compare with experimental kinetics (e.g., via stopped-flow spectroscopy). Adjust steric/electronic parameters in models to align with observed regioselectivity in coupling reactions .

Q. What insights can crystallographic data provide into the compound's conformational stability?

- Methodological Answer : SHELXL refinement of X-ray data reveals bond angles and torsion angles critical for stability. For example, the dihedral angle between the azetidine and pyridine rings (e.g., 15–25°) impacts molecular rigidity. Twinning or disorder in crystals can be addressed using SHELXD for structure solution .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced pharmacological properties?

- Methodological Answer : Modify substituents on the pyridine ring (e.g., electron-withdrawing groups at C4) to modulate bioactivity. Compare IC50 values of analogs in target assays (e.g., kinase inhibition). Use azetidine ring-opening reactions to explore prodrug strategies .

Q. What strategies address contradictions in pharmacological data, such as varying potency across assay platforms?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.